REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11](O)=[O:12])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.CCN(CC)CC.ClC(OCC)=O.[BH4-].[Na+].[O-]S([O-])(=O)=O.[Na+].[Na+].CC([O-])=O.[Na+].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C1COCC1.CO>[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([CH:11]=[O:12])[CH2:9][CH2:10]2)=[CH:6][CH:7]=1 |f:3.4,5.6.7,8.9,10.11|
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C1(CC1)C(=O)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.47 mL
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Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
0.28 mL
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Type
|
reactant
|
Smiles
|
ClC(=O)OCC
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Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
The reaction mixture was then stirred at 0° C. for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the completion of the reaction
|
Type
|
FILTRATION
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Details
|
The mixture was filtered through a filter funnel
|
Type
|
WASH
|
Details
|
rinsed with anhydrous THF
|
Type
|
STIRRING
|
Details
|
The THF filtrate (ca.15 mL) was stirred at 0° C. under N2
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
EXTRACTION
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Details
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The mixture was extracted with EtOAc (2×)
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Type
|
WASH
|
Details
|
The organic layer was washed with H2O (2×) and brine (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
STIRRING
|
Details
|
The resulting alcohol was stirred in anhydrous CH2Cl2 (10 mL) at RT under N2
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred at RT for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
rinsed with CH2Cl2
|
Type
|
WASH
|
Details
|
The filtrate was washed with H2O (2×) and brine (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C1(CC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |